11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring multiple methoxy groups and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the microwave-assisted synthesis, which has been shown to be efficient for similar compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl groups are known to interact with various biological targets, including tubulin and heat shock proteins . These interactions can disrupt cellular processes, leading to therapeutic effects like cancer cell inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)ethan-1-one: A simpler compound with similar methoxy groups.
1-(3,4,5-trimethoxyphenyl)ethan-1-one: Another related compound with additional methoxy groups.
Uniqueness
What sets 11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its complex structure, which allows for multiple interactions with biological targets. This complexity can lead to unique therapeutic effects not seen with simpler compounds.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-propanoyl-9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O7/c1-7-30(37)35-24-11-9-8-10-22(24)34-23-14-20(21-17-28(40-4)33(42-6)29(18-21)41-5)15-25(36)31(23)32(35)19-12-13-26(38-2)27(16-19)39-3/h8-13,16-18,20,32,34H,7,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRVSHUXLXVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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